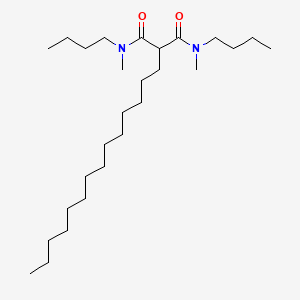
n,n'-Dimethyl-n,n'-dibutyltetradecylmalonamide
Cat. No. B8540085
M. Wt: 438.7 g/mol
InChI Key: QDRPSHIVUBISGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05223232
Procedure details


Into a 1 liter reactor, scavenged by an argon stream, is introduced 0.1 mole of N,N'-dimethyl-N,N'-dibutyl-propane diamide dissolved in 400 ml of tetrahydrofuran. Cooling takes place to -50° C. with the aid of an acetone and solid carbon dioxide bath and a N-butyl lithium solution prepared from 0.1 mole of N-butyl lithium is poured into 100 ml of anhydrous tetrahydrofuran. Under the same conditions, pouring takes place of a solution of tetradecyl iodide prepared from 0.1 mole of tetradecyl iodide and 100 ml of anhydrous tetrahydrofuran. When pouring is ended, the temperature is allowed to rise to ambient temperature, followed by refluxing the tetrahydrofuran for 3 hours. It is left to cool and then hydrolyzed with a water-ethanol mixture. The tetrahydrofuran is expelled and in this way a precipitate is formed. It is taken up with methylene chloride, washed with water, the organic layer is dried and then the solvent is expelled prior to distillation.





[Compound]
Name
N-butyl lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
N-butyl lithium
Quantity
0.1 mol
Type
reactant
Reaction Step Six




Name
water ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:14][CH2:15][CH2:16][CH3:17])[C:3](=[O:13])[CH2:4][C:5]([N:7]([CH3:12])[CH2:8][CH2:9][CH2:10][CH3:11])=[O:6].CC(C)=O.[CH2:22](I)[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35].O.C(O)C>O1CCCC1.C(Cl)Cl>[CH2:35]([CH:4]([C:3]([N:2]([CH3:1])[CH2:14][CH2:15][CH2:16][CH3:17])=[O:13])[C:5]([N:7]([CH3:12])[CH2:8][CH2:9][CH2:10][CH3:11])=[O:6])[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH3:22] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(CC(=O)N(CCCC)C)=O)CCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Six
[Compound]
|
Name
|
N-butyl lithium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
N-butyl lithium
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCC)I
|
Step Eight
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCC)I
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Nine
|
Name
|
water ethanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.C(C)O
|
Step Ten
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 1 liter reactor, scavenged by an argon stream
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to -50° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Under the same conditions, pouring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When pouring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to ambient temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
It is left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is formed
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer is dried
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
to distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCCCCCCCCCCC)C(C(=O)N(CCCC)C)C(=O)N(CCCC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
